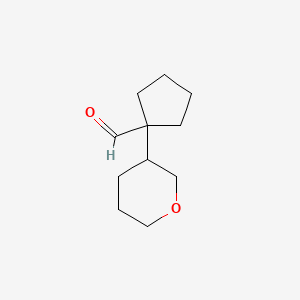
1-(Oxan-3-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-3-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. It is characterized by the presence of a cyclopentane ring attached to an oxane (tetrahydropyran) ring, with an aldehyde functional group at the cyclopentane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-3-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with oxane derivatives under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-3-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and catalysts can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(Oxan-3-yl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(Oxan-3-yl)cyclopentane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Oxan-3-yl)cyclopentane-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-3-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s unique structure allows it to interact with various biological receptors and pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the oxane ring.
Cyclopentylformaldehyde: Similar structure but with a different aldehyde group position.
Formylcyclopentane: Similar structure but with a simpler aldehyde group.
Uniqueness: 1-(Oxan-3-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both the cyclopentane and oxane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more complex interactions and applications compared to simpler aldehydes .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(oxan-3-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-11(5-1-2-6-11)10-4-3-7-13-8-10/h9-10H,1-8H2 |
InChI Key |
CNPJKUCRTJSOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C=O)C2CCCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


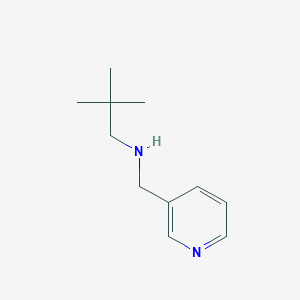
![2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13287766.png)
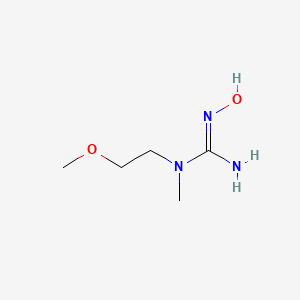
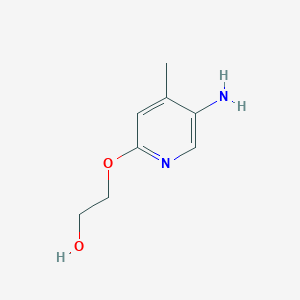
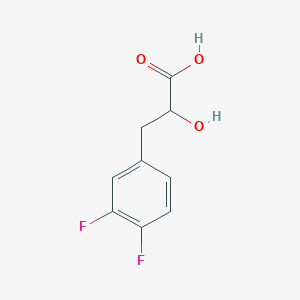
![1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13287791.png)
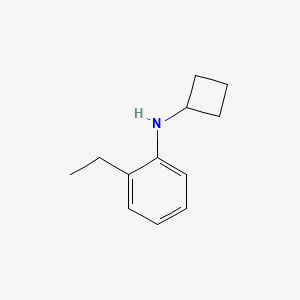
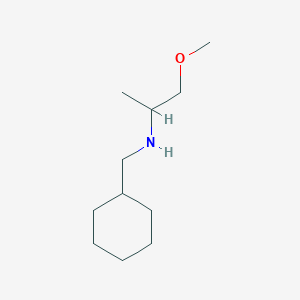
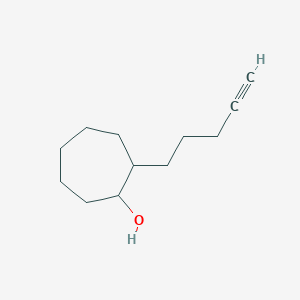

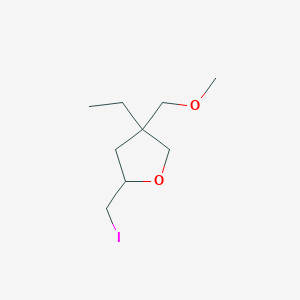
amine](/img/structure/B13287821.png)
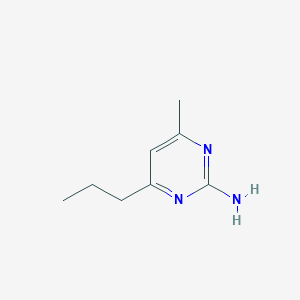
amine](/img/structure/B13287831.png)
